R39 DD-Peptidase Inhibition Potency Comparison
In a direct head-to-head kinetic study, the pinacol ester of phenylacetamidomethylboronic acid (compound 2, the target compound) was compared with the corresponding free boronic acid (compound 3) and three other amidomethylboronic acids for inhibition of the R39 DD-peptidase from Actinomadura sp. The overall dissociation constant Ki* for compound 2 was 125 ± 8 μM, statistically indistinguishable from the Ki* of 134 ± 16 μM for the free boronic acid (compound 3) [1]. This demonstrates that the pinacol ester hydrolyzes rapidly to the free boronic acid under assay conditions and does not impede target engagement. In contrast, compound 1 (2,6-dimethoxybenzamidomethylboronic acid) exhibited a Ki* of 1.2 ± 0.2 μM, and compound 5 (2-nitrobenzamidomethylboronic acid) exhibited a Ki* of 0.36 ± 0.06 μM, making them approximately 100-fold and 347-fold more potent, respectively [1]. The 30-fold weaker affinity of the target compound relative to the 2,6-dimethoxy analog, and its 347-fold weaker affinity relative to the 2-nitro analog, establishes it as a low-micromolar-affinity probe suitable for applications where potent irreversible inhibition is undesirable.
| Evidence Dimension | Overall dissociation constant (Ki*) for R39 DD-peptidase inhibition |
|---|---|
| Target Compound Data | Ki* = 125 ± 8 μM (compound 2, pinacol ester) |
| Comparator Or Baseline | Compound 3 (free boronic acid): Ki* = 134 ± 16 μM; Compound 1 (2,6-dimethoxybenzamidomethylboronic acid): Ki* = 1.2 ± 0.2 μM; Compound 5 (2-nitrobenzamidomethylboronic acid): Ki* = 0.36 ± 0.06 μM |
| Quantified Difference | vs Compound 3: ΔKi* ≈ 9 μM (not statistically significant); vs Compound 1: 104-fold weaker; vs Compound 5: 347-fold weaker |
| Conditions | R39 DD-peptidase, 30 °C, 10 mM sodium phosphate buffer pH 7.2, 100 mM NaCl, 100 mM D-alanine, 100 μM thiolester S2d reporter substrate, 60 min preincubation [1] |
Why This Matters
The moderate micromolar affinity (Ki* ~125 μM) positions this compound as a reversible, non-cytotoxic binding probe for penicillin-binding protein studies, in contrast to sub-micromolar inhibitors that may cause prolonged target occupancy and off-target effects.
- [1] Zervosen, A.; Herman, R.; Kerff, F.; Charlier, P.; Luxen, A.; Frère, J.-M. Unexpected Tricovalent Binding Mode of Boronic Acids within the Active Site of a Penicillin-Binding Protein. J. Am. Chem. Soc. 2011, 133, 10839–10848. Table 2, p. 10843. DOI: 10.1021/ja200696y. View Source
